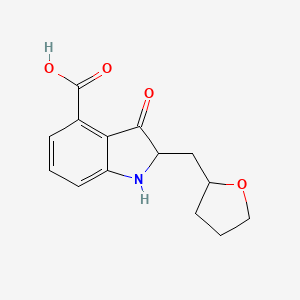![molecular formula C22H18N2O2 B2801748 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one CAS No. 67927-07-5](/img/structure/B2801748.png)
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, also known as MMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MMQ has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, MMPs, and angiogenesis. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of novel drugs. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments that specifically target its therapeutic properties.
Orientations Futures
There are several future directions for the research on 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, including the identification of its specific targets and the development of novel drugs based on its structure. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one could also be used in combination with other drugs to enhance its therapeutic properties. Furthermore, the potential use of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
Méthodes De Synthèse
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one can be synthesized using various methods, including the condensation reaction of 4-methylacetophenone and 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-methylphenylmagnesium bromide with 2-phenylquinazolin-4(3H)-one in the presence of copper iodide.
Applications De Recherche Scientifique
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro and in vivo. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methoxy]-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-24-21(18-7-3-2-4-8-18)23-20-10-6-5-9-19(20)22(24)25/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAECVRAHXYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt](/img/structure/B2801667.png)
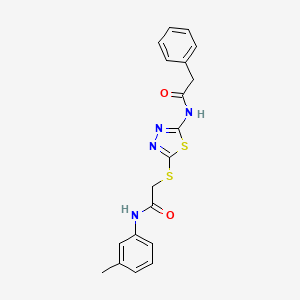
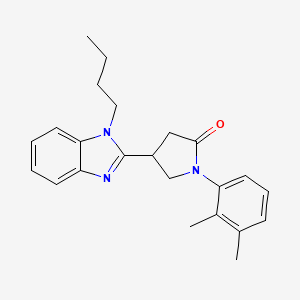
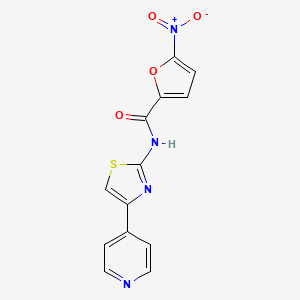
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
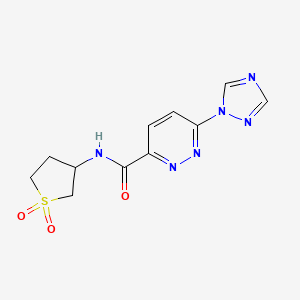
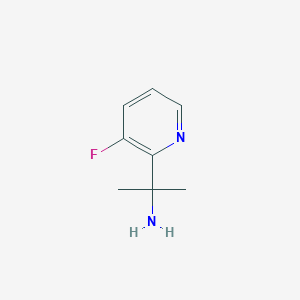
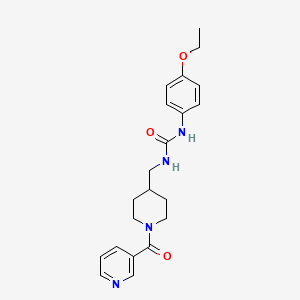
![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)
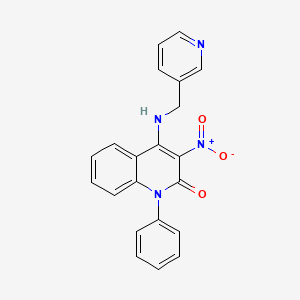
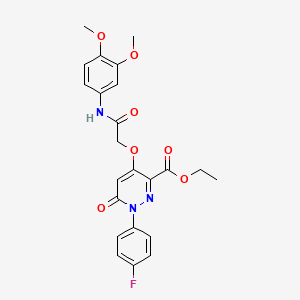
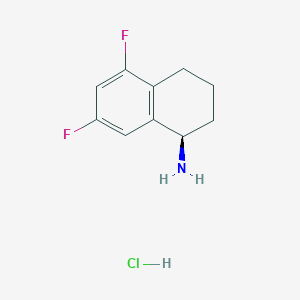
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)
